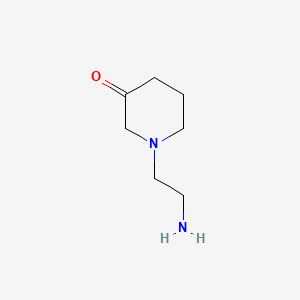

1-(2-Aminoethyl)piperidin-3-one

Description

Systematic IUPAC Name and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, which precisely describes the structural arrangement of functional groups within the molecule. The molecular formula C₇H₁₄N₂O indicates the presence of seven carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 142.19900 atomic mass units. The Chemical Abstracts Service registry number 1207175-80-1 provides unique identification for this specific compound in chemical databases and literature.

The structural representation using the Simplified Molecular Input Line Entry System notation is C(N1CCCC(C1)=O)CN, which encodes the connectivity pattern of atoms within the molecule. This notation reveals the six-membered piperidine ring with the ketone functionality at the third carbon position and the aminoethyl substituent attached to the nitrogen atom. The molecular structure exhibits a degree of unsaturation value of two, which corresponds to the presence of one ketone group and one ring structure within the molecule.

Table 1: Molecular Properties of this compound

The polar surface area of 46.33 square angstroms indicates moderate polarity, while the calculated logarithmic partition coefficient value of 0.24820 suggests relatively balanced hydrophilic and lipophilic characteristics. These molecular descriptors provide important insights into the compound's potential solubility properties and membrane permeability characteristics, which are crucial for understanding its behavior in various chemical and biological systems.

Tautomeric Forms and Resonance Structures

The piperidin-3-one framework exhibits interesting tautomeric behavior that has been extensively studied in related ketone-containing heterocycles. Research on similar compounds has demonstrated that the presence of the nitrogen atom in proximity to the carbonyl group can significantly influence the equilibrium between different tautomeric forms. In the case of this compound, the primary tautomeric equilibrium involves the keto-enol tautomerism at the third position of the piperidine ring.

The keto form, which represents the predominant tautomer under standard conditions, features the carbonyl group at the third carbon position with the characteristic carbon-oxygen double bond. Theoretical calculations on related piperidinone systems have indicated that the keto form typically exhibits greater thermodynamic stability compared to the corresponding enol tautomer. The stabilization of the keto form results from the favorable electronic arrangement and the maintenance of aromatic-like character in the heterocyclic system.

The potential enol tautomer would involve the migration of a proton from the adjacent carbon atom to the oxygen of the carbonyl group, creating a carbon-carbon double bond and a hydroxyl functionality. However, computational studies on similar heterocyclic systems suggest that this enol form would be significantly less stable, with energy differences typically ranging from several kilocalories per mole in favor of the keto form. The presence of the aminoethyl substituent on the nitrogen atom may influence this tautomeric equilibrium through electronic and steric effects, although specific studies on this particular compound have not been extensively reported.

Table 2: Tautomeric Considerations for Piperidin-3-one Systems

| Tautomeric Form | Relative Stability | Electronic Character | Structural Features |

|---|---|---|---|

| Keto Form | Thermodynamically Favored | Polarized C=O Bond | Planar Carbonyl Geometry |

| Enol Form | Less Stable | C=C and O-H Bonds | Potential Hydrogen Bonding |

| Zwitterionic Form | Context Dependent | Charge Separation | pH-Dependent Stability |

The aminoethyl side chain introduces additional complexity through potential intramolecular interactions. The primary amine group possesses a lone pair of electrons that could participate in weak intramolecular hydrogen bonding interactions with the carbonyl oxygen, potentially influencing the overall molecular conformation and tautomeric preferences. These interactions may stabilize specific conformational arrangements and affect the compound's reactivity patterns.

Comparative Analysis with Related Piperidinone Derivatives

The structural characteristics of this compound can be effectively analyzed through comparison with closely related piperidinone derivatives that have been extensively studied in the literature. The parent compound piperidin-3-one, with molecular formula C₅H₉NO and molecular weight 99.13 grams per mole, represents the fundamental structural framework upon which the aminoethyl substitution is built. This comparison reveals how the introduction of the aminoethyl side chain modifies the overall molecular properties and potential reactivity patterns.

The compound 1-(2-aminoacetyl)piperidin-3-one, featuring an aminoacetyl group instead of an aminoethyl substituent, provides an interesting structural analog for comparison. With molecular formula C₇H₁₂N₂O₂ and molecular weight 156.18 grams per mole, this related compound demonstrates how the introduction of an additional carbonyl functionality significantly alters the molecular weight and electronic distribution. The presence of the acetyl linker creates a different electronic environment compared to the simple ethyl chain, potentially affecting both chemical reactivity and biological activity profiles.

Table 3: Comparative Analysis of Related Piperidinone Derivatives

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference | CAS Number |

|---|---|---|---|---|

| Piperidin-3-one | C₅H₉NO | 99.13 g/mol | Parent structure | 50717-82-3 |

| This compound | C₇H₁₄N₂O | 142.20 g/mol | Aminoethyl substituent | 1207175-80-1 |

| 1-(2-Aminoacetyl)piperidin-3-one | C₇H₁₂N₂O₂ | 156.18 g/mol | Aminoacetyl substituent | 1353987-92-4 |

| 1-Cycloheptyl-piperidin-3-one | C₁₂H₂₁NO | 195.30 g/mol | Cycloheptyl substituent | 886365-39-5 |

Research on related piperidinone systems has revealed important structure-activity relationships that provide context for understanding this compound. Studies on various 4-piperidyl derivatives have demonstrated that the nature of the substituent attached to the nitrogen atom significantly influences both binding affinity and selectivity in biological systems. The aminoethyl group represents a particularly interesting substituent pattern, as it combines the flexibility of an alkyl chain with the hydrogen-bonding capabilities of a primary amine functionality.

The enolization behavior of piperidinone derivatives has been shown to depend heavily on the electronic nature of the nitrogen substituent. Research on 2-phenyl-3-piperidone derivatives has revealed that electron-donating groups tend to favor distal enolate formation, while electron-withdrawing groups promote proximal enolate formation. The aminoethyl substituent in this compound would be expected to exhibit electron-donating character due to the presence of the nitrogen lone pair, potentially influencing the regioselectivity of enolization reactions and related chemical transformations.

Synthetic approaches to piperidinone derivatives have demonstrated the versatility of these structural frameworks in medicinal chemistry applications. The aminoethyl substitution pattern found in this compound represents a common structural motif that has been employed in the design of various bioactive compounds. The presence of both the ketone functionality and the primary amine group provides multiple sites for further chemical elaboration, making this compound a valuable synthetic intermediate for the preparation of more complex heterocyclic systems.

Propriétés

IUPAC Name |

1-(2-aminoethyl)piperidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-3-5-9-4-1-2-7(10)6-9/h1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHUBXATGKXMRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CN(C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695005 | |

| Record name | 1-(2-Aminoethyl)piperidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207175-80-1 | |

| Record name | 1-(2-Aminoethyl)piperidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

-

Imine Formation : Piperidin-3-one reacts with Boc-protected 2-aminoacetaldehyde (Boc-NH-CH-CHO) in a polar aprotic solvent (e.g., dichloromethane or THF) under anhydrous conditions.

-

Reduction : The resulting imine intermediate is reduced using sodium triacetoxyborohydride (NaBH(OAc)) at room temperature, yielding Boc-protected this compound.

-

Deprotection : Trifluoroacetic acid (TFA) cleaves the Boc group, releasing the primary amine.

Key Parameters

| Parameter | Value/Range | Source |

|---|---|---|

| Reducing Agent | NaBH(OAc) | |

| Solvent | THF, DCM | |

| Deprotection Agent | TFA (20–50% in DCM) | |

| Yield (Overall) | 60–75% |

This method avoids unstable intermediates and leverages mild conditions, though Boc protection necessitates acidic deprotection.

Alkylation of Piperidin-3-one with Protected Bromoethylamines

Direct alkylation of the piperidin-3-one nitrogen with a 2-bromoethylamine derivative offers a straightforward route, contingent on effective amine protection.

Synthetic Pathway

-

Protection : 2-Aminoethanol is protected as a phthalimide or benzophenone imine. For example, phthalimide protection involves refluxing with phthalic anhydride.

-

Bromination : The protected alcohol is converted to a bromide using PBr or HBr/AcOH, yielding phthalimidoethyl bromide.

-

Alkylation : Piperidin-3-one is deprotonated with NaH or LDA in THF, then reacted with the bromide to form N-(2-phthalimidoethyl)piperidin-3-one.

-

Deprotection : Hydrazine or acidic hydrolysis (HCl) removes the phthalimide group.

Optimization Insights

-

Base Selection : Strong bases (e.g., LDA) enhance nucleophilicity but risk ketone enolization.

-

Yield : 50–65% after deprotection, with phthalimide recovery possible.

Gabriel Synthesis Adapted for Piperidin-3-one

The Gabriel synthesis, traditionally used for primary amines, can be modified for secondary amines by employing piperidin-3-one as the nucleophile.

Procedure

Advantages and Limitations

-

Advantages : High purity due to crystalline phthalimide intermediates.

-

Limitations : Limited to primary amine introduction; requires harsh hydrazine conditions.

Schiff Base Formation and Reduction

This method exploits the nucleophilicity of the piperidin-3-one nitrogen to form a Schiff base, which is subsequently reduced.

Steps

-

Schiff Base Synthesis : Piperidin-3-one reacts with 2-nitrobenzaldehyde (as a traceless protecting group) to form an imine.

-

Alkylation : The imine nitrogen is alkylated with 2-bromoethylamine-HBr.

-

Reduction and Deprotection : Catalytic hydrogenation (H, Pd/C) reduces the imine and removes nitro groups, yielding the target compound.

Critical Data

Comparative Analysis of Methods

The table below evaluates the four methodologies based on yield, complexity, and practicality:

| Method | Yield (%) | Complexity | Scalability | Key Advantage |

|---|---|---|---|---|

| Reductive Amination | 60–75 | Moderate | High | Mild conditions |

| Alkylation | 50–65 | High | Moderate | Direct N-functionalization |

| Gabriel Synthesis | 55–70 | Moderate | Low | High purity |

| Schiff Base Reduction | 70–80 | High | Moderate | Traceless protection |

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Aminoethyl)piperidin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(2-aminoethyl)piperidin-3-ol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products:

Oxidation: N-oxides and other oxidized derivatives.

Reduction: 1-(2-aminoethyl)piperidin-3-ol.

Substitution: Various substituted piperidinones depending on the reagents used.

Applications De Recherche Scientifique

1-(2-Aminoethyl)piperidin-3-one has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders.

Mécanisme D'action

The mechanism of action of 1-(2-Aminoethyl)piperidin-3-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic effects. The exact mechanism depends on the specific application and target molecule .

Comparaison Avec Des Composés Similaires

Thiazol-Substituted Piperazine Derivatives

Compounds such as 1-[2-thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazine (pA₂: 5.65–6.23) and its thiazol-5-yl counterparts (pA₂: 7.45–8.27) demonstrate that substituent position critically impacts H₃-receptor antagonism. Thiazol-5-yl derivatives exhibit significantly higher potency than thiazol-4-yl isomers, likely due to enhanced receptor binding interactions.

Aryl-Substituted Piperidinones

Piperidinones with aryl substituents, such as 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one and 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one, exhibit broad biological activities, including antimicrobial and anti-inflammatory properties. The presence of electron-rich aryl groups (e.g., methoxy-substituted phenyl rings) enhances π-π stacking and hydrophobic interactions, improving target affinity compared to aliphatic analogues .

Aminoethyl-Modified Heterocycles

- 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-one (CAS 1354016-21-9): The stereospecific amino acid-derived substituent (S-configuration) suggests utility in peptide mimetics, diverging from the simpler 2-aminoethyl group in the target compound .

Physicochemical and Functional Comparisons

Key Observations:

- Substituent Position : Thiazol-5-yl > thiazol-4-yl in receptor antagonism .

- Aryl vs. Aliphatic Groups: Aryl-substituted piperidinones show enhanced bioactivity due to improved target interaction .

- Functional Groups: Ketones (as in this compound) enable Schiff base formation, useful in prodrug design, while amines enhance solubility and hydrogen bonding .

Activité Biologique

1-(2-Aminoethyl)piperidin-3-one, a compound with the CAS number 1207175-80-1, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with an aminoethyl substituent at the 1-position and a ketone group at the 3-position. Its structural formula can be represented as follows:

This compound's unique structure contributes to its biological activities, making it a candidate for various therapeutic applications.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies indicate that this compound has significant antimicrobial properties against various pathogens, including bacteria and fungi. It has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential use as an antimicrobial agent in clinical settings .

- Cytotoxic Effects : Research has demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. In vitro studies have reported IC50 values indicating effective inhibition of cell proliferation in several cancer types .

- Neuroprotective Properties : The compound has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may offer therapeutic benefits in conditions like Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to altered cellular responses. For instance, it has been shown to inhibit histone deacetylases (HDACs), which play crucial roles in gene expression regulation .

- Receptor Interaction : It interacts with various neurotransmitter receptors, influencing signaling pathways that are critical for neuroprotection and cognitive function .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Potential Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Antimicrobial Agents : Due to its efficacy against resistant strains of bacteria, it could be developed into new antimicrobial therapies.

- Cancer Therapeutics : Its cytotoxic properties make it a candidate for further development in cancer treatment protocols.

- Neuroprotective Drugs : The compound's ability to interact with neurotransmitter systems positions it as a potential treatment for neurodegenerative disorders.

Q & A

Q. What are the common synthetic routes for 1-(2-Aminoethyl)piperidin-3-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, such as condensation of piperidin-3-one derivatives with 2-aminoethyl groups. Key steps include:

- Acylation reactions : Reacting piperidine precursors with chloroacetyl or benzyl-protected amines under controlled pH and temperature (e.g., 60–80°C) .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) accelerate nucleophilic substitutions. Optimization involves iterative testing of temperature, solvent polarity, and catalyst loading to maximize yield (reported up to 85% in optimized conditions) .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the piperidine ring (δ 2.5–3.5 ppm for methylene protons) and aminoethyl group (δ 1.8–2.2 ppm) .

- IR spectroscopy : Stretching frequencies for carbonyl (1650–1750 cm⁻¹) and amine (3300–3500 cm⁻¹) groups validate functional groups .

- Mass spectrometry (MS) : Despite low molecular ion intensity (0.5–8.0%), fragmentation patterns help identify substituents .

Q. How does the aminoethyl group influence the compound’s reactivity in medicinal chemistry?

The aminoethyl side chain enhances water solubility and enables derivatization via:

- Amide formation : Reaction with carboxylic acids or acyl chlorides to create prodrug candidates .

- Electrophilic substitution : The amine group participates in Mannich reactions or Schiff base formation, expanding structural diversity for biological screening .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data when characterizing novel derivatives?

Contradictions (e.g., ambiguous NMR peaks or low MS ion intensity) require complementary methods:

- X-ray crystallography : Definitive structural confirmation, as demonstrated in piperidine-derivative studies resolving bond angles and stereochemistry .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton or proton-carbon couplings .

- GC-MS cross-validation : Compare retention times and fragmentation with known standards .

Q. What experimental designs are effective for evaluating the compound’s CNS activity?

- In vitro assays :

- Receptor binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) to assess affinity .

- Enzyme inhibition : Monitor acetylcholinesterase or monoamine oxidase activity via spectrophotometric methods .

- In vivo models :

- Behavioral tests (e.g., forced swim or elevated plus maze) in rodents to screen for antidepressant/anxiolytic effects .

Q. What computational approaches predict the stability and degradation pathways of this compound?

- DFT calculations : Model electron density maps to identify reactive sites prone to oxidation or hydrolysis .

- Molecular dynamics (MD) simulations : Predict conformational changes in aqueous or lipid environments (e.g., blood-brain barrier penetration) .

- In silico metabolomics : Tools like SwissADME predict cytochrome P450-mediated degradation products .

Q. How do researchers address discrepancies between synthetic yields and theoretical predictions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.